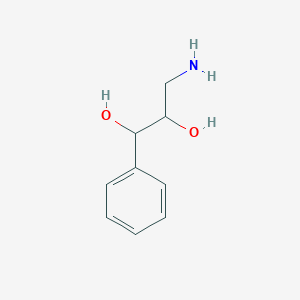

3-Amino-1-phenylpropane-1,2-diol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-amino-1-phenylpropane-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |

InChI Key |

MVGQHFMIYKIING-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CN)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylpropane-1,2-diol typically involves the reaction of benzaldehyde with nitromethane to form nitrostyrene, which is then reduced to the corresponding amine. The amine is subsequently subjected to dihydroxylation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-Amino-1-phenylpropane-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Likely C₉H₁₃NO₂ (inferred from analogs).

- Functional Groups : Aromatic phenyl, vicinal diol, and primary amine.

- Potential Applications: Intermediate in pharmaceutical synthesis, chiral building block, or ligand in catalysis.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-Amino-1-phenylpropane-1,2-diol with key structural analogs:

Physicochemical Property Trends

- Boiling Points: Amino diols (e.g., 3-aminopropane-1,2-diol: 264–265°C) have higher boiling points than non-amino analogs (e.g., 1-propene-1,2-diol: ~187°C) due to hydrogen bonding .

- Solubility: Phenyl and phenoxy groups enhance lipophilicity, reducing water solubility compared to aliphatic aminodiols .

Biological Activity

3-Amino-1-phenylpropane-1,2-diol, also known as 3-(phenylamino)propane-1,2-diol, is an organic compound with the molecular formula C9H13NO2. It possesses both amino and hydroxyl functional groups, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | MVGQHFMIYKIING-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C(CN)O)O |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or enhancing enzymatic activity.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Toxicological Studies : A notable study linked derivatives of this compound to toxic oil syndrome (TOS), where it was identified as a potential toxic agent in contaminated oils . The biotransformation and clearance of this compound were assessed in mice, revealing significant metabolic activity and excretion patterns.

- Pharmacological Potential : Investigations into its role as a precursor in pharmaceutical synthesis suggest potential therapeutic applications .

Toxic Oil Syndrome (TOS)

In a significant case study related to TOS, researchers administered this compound to C57BL/6 and A/J mice. The study found that:

- A/J mice eliminated approximately 70% of the compound in urine within 24 hours, while C57BL/6 mice eliminated about 36%.

- Major urinary metabolites included 2-hydroxy-3-(phenylamino)propanoic acid, indicating extensive metabolism .

Research Findings

Recent studies have focused on the following aspects:

- Metabolic Pathways : The compound undergoes significant biotransformation in vivo, leading to various metabolites that may possess distinct biological activities.

- Potential Applications : Its unique structure allows it to serve as a versatile intermediate in organic synthesis and pharmaceutical development. Research continues into its applications in treating diseases linked to oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.